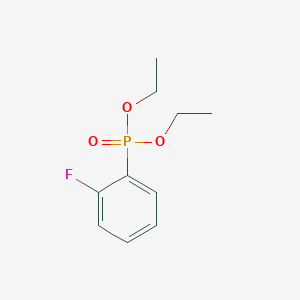

Diethyl (2-fluorophenyl)phosphonate

CAS No.:

Cat. No.: VC18343448

Molecular Formula: C10H14FO3P

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FO3P |

|---|---|

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | 1-diethoxyphosphoryl-2-fluorobenzene |

| Standard InChI | InChI=1S/C10H14FO3P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |

| Standard InChI Key | GFWSJHRIKWJUJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOP(=O)(C1=CC=CC=C1F)OCC |

Introduction

Diethyl (2-fluorophenyl)phosphonate is an organophosphorus compound that has garnered significant attention in both organic synthesis and pharmacological research. This compound is characterized by its phosphonate functional group attached to a diethyl ester and a fluorinated phenyl moiety. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable tool in various biochemical studies.

Synthesis Methods

Several synthesis methods have been developed for diethyl (2-fluorophenyl)phosphonate, although specific details on these methods are not widely documented in the available literature. Generally, phosphonates can be synthesized through reactions involving phosphites and aryl halides, often facilitated by catalysts or under microwave conditions .

Biological Activity and Applications

Diethyl (2-fluorophenyl)phosphonate exhibits potential biological activity due to its ability to mimic phosphate esters, which can inhibit enzymes that utilize phosphate substrates. This property makes it a subject of interest as a biochemical probe or inhibitor in studies related to cancer and viral infections. Preliminary studies have shown moderate cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Diethyl (4-Bromo-2-fluorophenyl)phosphonate | Contains bromine and fluorine; enhances stability and lipophilicity. |

| Diethyl (4-Chlorophenyl)phosphonate | Substituted with chlorine; differing reactivity due to electronegativity. |

| Diethyl (4-Methoxyphenyl)phosphonate | Features a methoxy group, affecting solubility and reactivity. |

| Diethyl (4-Nitrophenyl)phosphonate | Nitro group enhances electron-withdrawing effects; alters biological activity. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume